molecular formula C13H10ClN3 B1331455 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine CAS No. 313402-16-3

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine

Katalognummer: B1331455
CAS-Nummer: 313402-16-3
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: BGPSLCKBFGPVES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a heterocyclic aromatic compound that features a benzimidazole ring fused to a phenylamine structure with a chlorine substituent at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine typically involves the condensation of ortho-phenylenediamine with 4-chlorobenzoic acid under dehydrating conditions. One common method involves heating the reactants in the presence of polyphosphoric acid at elevated temperatures (140-220°C) to facilitate cyclization and formation of the benzimidazole ring . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and improves yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted benzimidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

The biological activity of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine has been investigated in several studies. Notable applications include:

  • Antiviral Agents : Research indicates that compounds with similar structures have shown potential as interferon inducers and antiviral agents, suggesting that this compound may exhibit similar properties .
  • Cancer Treatment : The compound's interaction with biological macromolecules, such as proteins and nucleic acids, has been studied to evaluate its potential as a therapeutic agent in cancer treatment. For instance, modifications of benzimidazole derivatives have demonstrated significant anticancer activity in various models .

Case Studies

Several case studies have highlighted the applications of compounds related to this compound:

  • Inhibition of Heparanase : A class of urea derivatives based on benzimidazole has been identified as potent inhibitors of heparanase, an enzyme involved in cancer metastasis. These compounds exhibited IC50 values ranging from 0.075 to 0.27 µM, demonstrating their efficacy in preclinical models .
  • DNA Affinity Studies : Research on phenylbenzoimidazoles showed that certain derivatives possess high affinity for DNA, indicating potential applications in gene therapy or as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of certain enzymes . This interaction can disrupt cellular processes and lead to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties.

Biologische Aktivität

3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or other electrophiles. For this compound, a common synthetic route includes:

  • Starting Materials : o-phenylenediamine and 4-chloroaniline.
  • Reagents : Acid catalysts such as BF3•OEt2 are often employed to facilitate the reaction under mild conditions.
  • Reaction Conditions : The reaction is carried out under solvent-free conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, one study reported that certain benzimidazole compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. The mechanism of action is often linked to the inhibition of specific enzymes involved in tumor progression, such as urease and others.

CompoundIC50 (µM)Cancer Cell Line
This compound5.0MCF-7 (breast cancer)
Other derivatives10.0 - 20.0Various

Urease Inhibition

Benzimidazole derivatives are known for their urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. The compound's urease inhibition was evaluated against standard inhibitors like thiourea and hydroxyurea, showing superior activity.

CompoundIC50 (µM)Reference
This compound3.36
Thiourea22
Hydroxyurea100

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Modifications at various positions can enhance or reduce their potency. For example, the presence of electron-withdrawing groups like chloro enhances activity compared to unsubstituted analogs.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and target enzymes. These studies suggest that the compound binds effectively to active sites, stabilizing enzyme-inhibitor complexes through hydrogen bonds and hydrophobic interactions.

Case Studies

  • Antitumor Activity : A study published in January 2022 demonstrated that a series of synthesized benzimidazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values as low as 5 µM against MCF-7 cells.
  • Urease Inhibition : In another investigation, a new series of benzimidazole-piperazine derivatives were synthesized and evaluated for urease inhibition, demonstrating that modifications at the para position significantly affected inhibitory potency.

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPSLCKBFGPVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299209
Record name 3-(1H-Benzimidazol-2-yl)-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313402-16-3
Record name 3-(1H-Benzimidazol-2-yl)-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iron powder (15.42 g, 280 mmol) was added to a solution of amide 1 (15.00 g, 46.7 mmol) in toluene (125 ml) and acetic acid (60 nil). The mixture was heated at 125° C. for about 1 h (completion of the reaction was monitored by LCMS) and the resulting crude mixture was filtered through a cotton wool plug (to remove iron particles). The crude solution was evaporated to dryness, diluted with EtOAc, washed with saturated NaHCO3 then brine, dried over MgSO4, filtered, and concentrated at reduced pressure. The resulting brown solid was redissolved in CH2Cl2 and few drops of hexane were added to form a solid which was isolated by filtration to give 2 (5.66 g, 42%) as a beige solid: 1H NMR (CD3OD) δ 7.64 (broad s, 2H), 7.30-7.26 (m, 3H), 7.13 (app d, 1H), 6.84 (dd, 1H); MS (ES, positive mode): 244 [M++1].
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.42 g
Type
catalyst
Reaction Step Two
Name
Yield
42%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.